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Compound of Interest

Compound Name: 6-Chloro-2-ethoxy-3-nitropyridine

CAS No.: 1094323-19-9

Cat. No.: B3081000 Get Quote

Executive Summary
6-Chloro-2-ethoxy-3-nitropyridine (MW: 202.59 Da) is a highly functionalized pyridine

derivative used frequently as a scaffold in drug discovery. Its mass spectral signature is defined

by three competing functionalities: the ethoxy group (alkyl loss), the nitro group (radical

loss/ortho-effects), and the chlorine atom (isotopic clustering).

This guide compares its fragmentation patterns against structural analogs to highlight

diagnostic peaks, providing a self-validating protocol for identification in complex matrices.

Compound Profile & Isotopic Signature
Before analyzing fragmentation, the molecular ion (M⁺˙) must be validated via its isotopic

envelope.
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Feature Specification Mass Spectral Implication

Formula C₇H₇ClN₂O₃ Monoisotopic Mass: 202.01 Da

Chlorine Signature ³⁵Cl (75.8%) / ³⁷Cl (24.2%)

M (202) and M+2 (204) appear

in a 3:1 intensity ratio. This

pattern persists in all

fragments retaining the Cl

atom.

Nitrogen Rule 2 Nitrogens (Even)

Even M⁺˙ mass (202).

Fragments losing odd-electron

radicals (e.g., •NO₂) will yield

even-mass cations.

Comparative Fragmentation Analysis
To ensure accurate identification, we compare the target compound with its Methoxy analog.

This comparison isolates the specific fragmentation channels driven by the ethyl chain.

Comparison: Ethoxy vs. Methoxy Substituents
Feature

6-Chloro-2-ethoxy-3-

nitropyridine (Target)
6-Chloro-2-methoxy-3-

nitropyridine (Analog)

Primary Loss Loss of Ethylene (-28 Da)
Loss of Formaldehyde (-30 Da)

or •CH₃ (-15)

Mechanism

McLafferty-type

Rearrangement (4-center

elimination). Requires β-

hydrogen.

Simple radical cleavage or H-

transfer. No β-hydrogen

available for alkene loss.

Resulting Ion

m/z 174 (Base Peak

Candidate). Structure: N-H

Pyridone tautomer.

m/z 158 (Loss of CH₂O) or m/z

173 (Loss of •CH₃).

Diagnostic Value
High. The transition

is specific to ethyl/alkyl ethers.

High. Absence of M-28 peak

distinguishes it from the ethoxy

species.
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Analyst Note: If your spectrum shows a loss of 15 Da (•CH₃) rather than 28 Da (C₂H₄), you

likely have the methoxy impurity or a degradation product, not the target ethoxy compound.

Detailed Fragmentation Pathways (EI Source)
The fragmentation is driven by the "Ortho Effect"—the proximity of the 2-ethoxy and 3-nitro

groups—and the lability of the C-O bond.

Pathway A: The "Ortho-Ethoxy" Rearrangement
(Dominant)
The most thermodynamically favorable pathway involves the loss of the ethyl chain as a neutral

ethylene molecule.

Mechanism: A four-membered transition state allows the transfer of a β-hydrogen from the

ethoxy group to the pyridine nitrogen or the ether oxygen, expelling ethylene (C₂H₄).

Transition: m/z 202 (M⁺˙)

m/z 174 (M - 28).

Product: 6-Chloro-3-nitro-2-pyridone. This ion is highly stable and often constitutes the Base

Peak (100%).

Pathway B: Nitro Group Cleavage
Typical of nitroaromatics, but often secondary to the ethoxy rearrangement.

Loss of[1] •NO₂: Direct cleavage of the C-N bond.

Transition: m/z 202

m/z 156 (M - 46).
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Loss of[1] •NO: Rearrangement to a nitrite ester followed by cleavage.

Transition: m/z 202

m/z 172 (M - 30).

Pathway C: Secondary Fragmentation (From m/z 174)
The stable pyridone ion (m/z 174) fragments further:

Loss of[1] •NO₂: m/z 174

m/z 128.

Loss of CO: Expulsion of carbon monoxide from the pyridone ring (common in cyclic

amides/lactams).

Transition: m/z 128

m/z 100.

Loss of Cl: m/z 128

m/z 93 (Loss of •Cl).

Visualization of Signaling Pathways
The following diagram illustrates the hierarchical fragmentation tree.
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Legend

Molecular Ion (M+)
m/z 202 / 204 (Cl)
[C7H7ClN2O3]+

Base Peak Candidate
(Loss of Ethylene)

m/z 174 / 176
[C5H3ClN2O3]+ (Pyridone)

- C2H4 (28 Da)
McLafferty-like

Loss of Nitro
(M - NO2)

m/z 156 / 158
[C7H7ClO]+

- NO2 (46 Da)

Loss of NO
(M - NO)

m/z 172 / 174
[C7H7ClN2O2]+

- NO (30 Da)

Pyridone - NO2
m/z 128 / 130
[C5H3ClO]+

- NO2 (46 Da)

Ring Contraction
(Loss of CO)

m/z 100
[C4H3ClN]+

- CO (28 Da)

Dechlorination
m/z 93

[C5H3O]+

- Cl (35 Da)

Blue: Parent | Red: Primary Fragment | Green: Secondary Fragment

Click to download full resolution via product page

Caption: Hierarchical fragmentation tree for 6-Chloro-2-ethoxy-3-nitropyridine under Electron

Ionization (70 eV).

Experimental Protocol: Optimal Acquisition
To reproduce these results, follow this self-validating workflow.

Step 1: Sample Preparation
Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (ACN) or Methanol (MeOH).

Note: Avoid protic solvents if analyzing by GC-MS to prevent transesterification in the

injector port.
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Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS.

Step 2: Instrument Configuration
Method A: GC-MS (Electron Ionization - Hard)

Column: DB-5ms or equivalent (Non-polar).

Source Temp: 230°C.

Electron Energy: 70 eV.[2]

Scan Range: m/z 40–300.

Why: Provides the rich structural fingerprint described above.

Method B: LC-MS (Electrospray - Soft)

Mode: Positive (+).

Mobile Phase: Water/ACN + 0.1% Formic Acid.

Expected Ion: [M+H]⁺ = 203.0.

Why: Confirms molecular weight and purity without extensive fragmentation.

Step 3: Data Validation (The "3-Point Check")
Check Parent: Is m/z 202 present?

Check Isotope: Is the 202:204 ratio approx 3:1? (Confirms Chlorine).

Check Neutral Loss: Is there a strong peak at m/z 174 (M-28)? (Confirms Ethoxy).

Predicted Mass Spectrum Data Table
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m/z (³⁵Cl) m/z (³⁷Cl)
Intensity
(Est.)

Ion Identity
Fragment
Formula

Loss

202 204 40-60%
Molecular Ion

(M⁺˙)

[C₇H₇ClN₂O₃]

⁺
-

185 187 <10%
Ortho-loss of

OH

[C₇H₆ClN₂O₂]

⁺
-17 (•OH)

174 176 100% (Base)
Pyridone

Core

[C₅H₃ClN₂O₃]

⁺
-28 (C₂H₄)

172 174 10-20%

Nitro

Rearrangeme

nt

[C₇H₇ClN₂O₂]

⁺
-30 (NO)

156 158 20-30% De-nitration [C₇H₇ClO]⁺ -46 (NO₂)

128 130 30-50%
Secondary

Core
[C₅H₃ClO]⁺ -28 & -46
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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